1-(4-甲氧基苯基)-1H-吡咯-2,5-二酮

描述

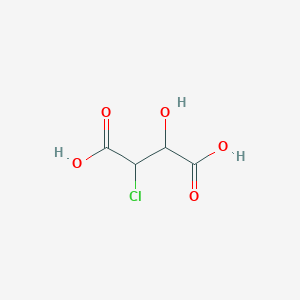

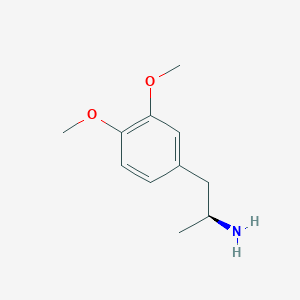

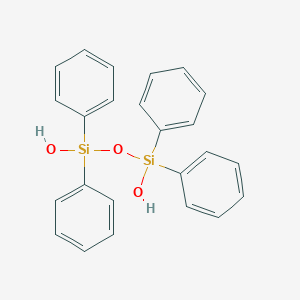

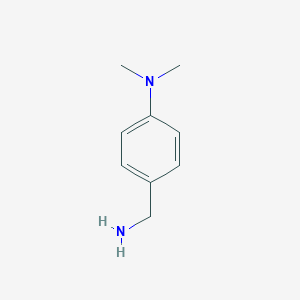

The compound "1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione" is a derivative of 1H-pyrrole-2,5-dione, which is a core structure in various heterocyclic compounds known for their biological activities. The methoxy group attached to the phenyl ring distinguishes it from other derivatives and may influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of 1H-pyrrole-2,5-dione derivatives, including those with methoxyphenyl groups, typically involves multi-step organic reactions. For instance, the synthesis of related compounds has been achieved through reactions involving 3-pyrroline-2-one derivatives and aliphatic amines, as well as through the reaction of 1-aryl-4,5-bis(methoxycarbonyl)-1H-pyrrole-2,3-diones with N-substituted amino compounds . These methods highlight the versatility of synthetic approaches to access a variety of 1H-pyrrole-2,5-dione derivatives.

Molecular Structure Analysis

The molecular structure of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione and its derivatives can be characterized by techniques such as X-ray diffraction (XRD), which provides information on the crystal structure and the spatial arrangement of atoms within the molecule. For example, a related compound, 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione, was found to have a dihedral angle of 75.60° between the methoxybenzene and 1H-pyrrole-2,5-dione rings, indicating a significant twist between the two rings .

Chemical Reactions Analysis

1H-pyrrole-2,5-dione derivatives are known to participate in various chemical reactions due to their reactive sites. For instance, they can undergo reactions with amines to form spiro compounds, as seen in the reaction of 1-aryl-4,5-bis(methoxycarbonyl)-1H-pyrrole-2,3-diones with N-substituted amino compounds . Additionally, the presence of the methoxy group may influence the reactivity of the compound, as seen in the study of glycolic acid oxidase inhibitors, where methylation of certain substituents reduced the potency of the inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione derivatives are influenced by their molecular structure. The presence of the methoxy group can affect the lipophilicity of the compound, which in turn can impact its biological activity, as seen in the study of glycolic acid oxidase inhibitors . Additionally, the electronic properties of the molecule, such as the distribution of electron density, can be studied using quantum chemical calculations, as demonstrated in the corrosion inhibition study of related 1H-pyrrole-2,5-dione derivatives . These properties are crucial for understanding the behavior of the compound in various environments, including biological systems and industrial applications.

科学研究应用

1. Synthesis and Structure Determination

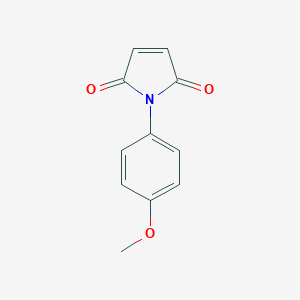

- Application Summary : This compound is used in the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .

- Methods of Application : The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .

- Results : The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide with an 88% yield .

2. Antioxidant Activity and Antimicrobial Efficacy

- Application Summary : The compound is used in the synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, which has shown antioxidant activity and antimicrobial efficacy .

- Methods of Application : A one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .

- Results : The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. Antimicrobial studies revealed the more noxious nature of metal complexes compared to the ligand against various strains of bacteria and fungi .

3. Synthesis of SKF-96365

- Application Summary : This compound is used in the synthesis of 1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride, also known as SKF-96365 .

- Methods of Application : The details of the synthesis process are not provided in the source .

- Results : The structure of SKF-96365 was confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis .

4. Synthesis of Antihistamines

- Application Summary : This compound is used in the synthesis of antihistamines, including diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles that have the treatment function for an allergic response .

- Methods of Application : The compound was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst . The experimental conditions of pH, incubation period, temperature, and agitation speed were investigated with the Box–Behnken experimental design-based proposed optimization model .

- Results : The compound, which can be used for the synthesis of antihistamines, was obtained in >99% conversion, >99% enantiomeric excess and 96% yield with whole cells of L. senmaizukei at this optimization conditions .

5. Synthesis of 1,2,3-Triazoles

- Application Summary : This compound is used in the synthesis of 1,2,3-triazoles through click chemistry . The synthetic procedures of 1,2,3-triazoles are simple and high yielding to produce many substituted derivatives .

- Methods of Application : A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .

- Results : The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide with an 88% yield .

6. Synthesis of ALOX15 Inhibitors

属性

IUPAC Name |

1-(4-methoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-4-2-8(3-5-9)12-10(13)6-7-11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHCEMQKWSQGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284902 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

1081-17-0 | |

| Record name | 1081-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)

![Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-](/img/structure/B93277.png)